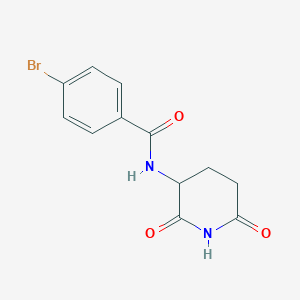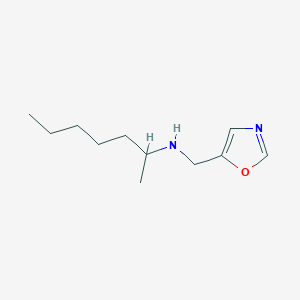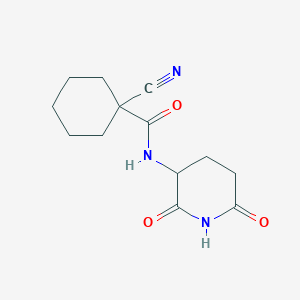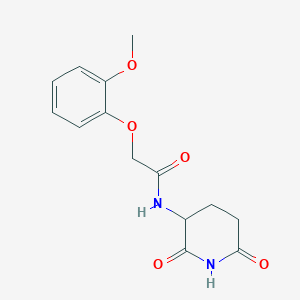![molecular formula C12H15BrN2O3 B7582024 5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as BPAO, is a pyridinone derivative that has been extensively studied in recent years due to its potential applications in scientific research. BPAO has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Wirkmechanismus
BPAO works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, BPAO increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
BPAO has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and increase the levels of neurotransmitters in the brain. BPAO has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPAO is its potency and specificity. It has been found to be a highly potent inhibitor of MAO-A, with an IC50 value of 0.07 nM. BPAO is also highly specific for MAO-A, with little or no activity against other enzymes or proteins in the body. However, one limitation of BPAO is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPAO. One area of interest is the development of new drugs and therapies based on the structure of BPAO. Another area of interest is the study of the biochemical and physiological effects of BPAO in different disease models. Finally, the development of new synthesis methods for BPAO may lead to improved yields and purity, making it a more useful tool for scientific research.
Synthesemethoden
The synthesis of BPAO involves the reaction of 2-bromo-5-chloropyridin-3-ol with ethyl 3-hydroxyazetidine-1-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then subjected to acylation with 2-oxoethyl bromoacetate in the presence of a base such as sodium hydride. The final product, BPAO, is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
BPAO has been found to be a useful tool for studying various biological processes. It has been used in the study of enzyme kinetics, protein-protein interactions, and receptor-ligand interactions. BPAO has also been used in the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-2-12(18)7-15(8-12)11(17)6-14-5-9(13)3-4-10(14)16/h3-5,18H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFBNKVLFJFJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)CN2C=C(C=CC2=O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

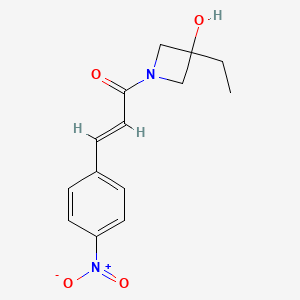
![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
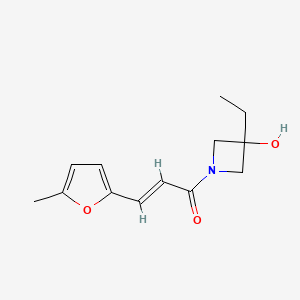
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)

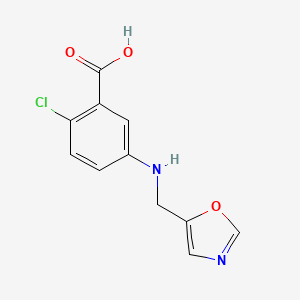
![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)
